molecular formula C12H16ClNO2 B1525043 ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride CAS No. 1306606-03-0

ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride

Cat. No.: B1525043
CAS No.: 1306606-03-0
M. Wt: 241.71 g/mol
InChI Key: CESCBEFUTXXLIX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of (S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is C12H15NO2 . Its molecular weight is 205.25 .


Physical And Chemical Properties Analysis

The boiling point of (S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is predicted to be 297.7±40.0 °C . Its density is predicted to be 1.148±0.06 g/cm3 . The pKa is predicted to be 7.21±0.20 .

Scientific Research Applications

Chemoenzymatic Synthesis

A notable application of ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate derivatives involves their kinetic resolution via chemoenzymatic processes. The study by Li, Rantapaju, and Kanerva (2011) explored the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates using Candida antarctica Lipase B. This enzymatic process achieved excellent enantioselectivity for the 1-amino analogues, showcasing the compound's potential in the synthesis of enantiomerically pure amino acid derivatives, which are crucial for pharmaceutical applications (Li, Rantapaju, & Kanerva, 2011).

Ethylene Biosynthesis and Plant Biology

Though not directly related to the specific compound , research on ethylene biosynthesis and its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), provides insight into related applications in plant biology and agriculture. For instance, a detailed protocol for the analysis of metabolites and enzyme activities related to ethylene biosynthesis was presented by Bulens et al. (2011). This protocol offers a foundation for studying the biosynthesis pathway of ethylene, a plant hormone involved in various developmental processes. Such methodologies can be adapted for related compounds in plant science research (Bulens et al., 2011).

Amide Formation in Aqueous Media

Another relevant application is demonstrated in the study of amide formation by carbodiimide in aqueous media, as researched by Nakajima and Ikada (1995). While this study focused on a different carbodiimide, the mechanism of amide bond formation between carboxylic acids and amines in water is pertinent to the synthesis and modification of compounds like ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride. Understanding these reactions is crucial for bioconjugation strategies in drug development and biomaterials science (Nakajima & Ikada, 1995).

Properties

IUPAC Name

ethyl 1-amino-2,3-dihydroindene-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-2-15-11(14)12(13)8-7-9-5-3-4-6-10(9)12;/h3-6H,2,7-8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESCBEFUTXXLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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